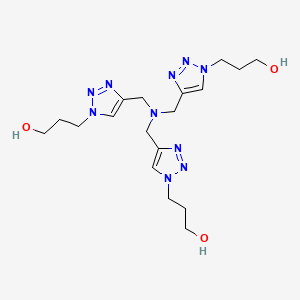

Tris(3-hydroxypropyltriazolylmethyl)amine

Description

Propriétés

IUPAC Name |

3-[4-[[bis[[1-(3-hydroxypropyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N10O3/c29-7-1-4-26-13-16(19-22-26)10-25(11-17-14-27(23-20-17)5-2-8-30)12-18-15-28(24-21-18)6-3-9-31/h13-15,29-31H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKXPQHQQNOUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCO)CN(CC2=CN(N=N2)CCCO)CC3=CN(N=N3)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343598 | |

| Record name | 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760952-88-3 | |

| Record name | 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-hydroxypropyltriazolylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Tris(3-hydroxypropyltriazolylmethyl)amine and its role in click chemistry

An In-depth Technical Guide to Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and its Role in Click Chemistry

Executive Summary

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on this compound (THPTA). As a highly efficient, water-soluble ligand, THPTA has become a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier reaction in the click chemistry portfolio. This document will elucidate the chemical properties, mechanism of action, and significant advantages of THPTA, particularly in aqueous and biological systems where it mitigates copper-induced cytotoxicity and accelerates bioconjugation. We will provide detailed, field-proven protocols, comparative data, and mechanistic diagrams to empower researchers to effectively integrate THPTA into their workflows, from basic research to advanced therapeutic development.

The Imperative for Advanced Ligands in Click Chemistry

The paradigm of "click chemistry" has reshaped the landscape of chemical synthesis by emphasizing reactions that are modular, high-yielding, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the flagship of this concept, enabling the robust formation of 1,4-disubstituted 1,2,3-triazoles.[1] However, the translation of this powerful reaction to biological applications was initially fraught with challenges. The catalytic Cu(I) species is prone to oxidation and disproportionation in aqueous environments and can be toxic to living cells.[2][3] This created a critical need for stabilizing ligands that could maintain the integrity and catalytic activity of Cu(I) while ensuring biocompatibility. While early ligands like Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) proved effective in organic solvents, their inherent hydrophobicity limited their use in the aqueous milieu of biological systems.[4][5] This limitation spurred the development of hydrophilic ligands, with THPTA emerging as a superior alternative.[6]

THPTA: A Molecular Architect for Aqueous CuAAC

This compound is a symmetrical, tripodal ligand characterized by a central tertiary amine linked to three 1,2,3-triazole rings, each functionalized with a 3-hydroxypropyl group.[7] This specific architecture is the key to its exceptional performance in aqueous CuAAC reactions.

-

Superior Water Solubility: The presence of three hydroxyl groups confers excellent water solubility, allowing CuAAC reactions to be conducted in entirely aqueous media.[7][8] This is paramount for bioconjugation, as it obviates the need for organic co-solvents that can denature sensitive biomolecules like proteins and nucleic acids.[4][7]

-

Robust Cu(I) Chelation and Stabilization: The tripodal arrangement of the triazole moieties creates a cage-like structure that effectively chelates and stabilizes the Cu(I) ion.[7] This complexation protects the copper from oxidation to the catalytically inactive Cu(II) state and prevents disproportionation, thereby extending the lifetime of the active catalyst.[6][7]

-

Enhanced Reaction Kinetics: By maintaining a high concentration of the active Cu(I) catalyst, THPTA significantly accelerates the rate of the CuAAC reaction.[9] This allows for reactions to be completed in shorter timeframes, often in as little as 15 to 30 minutes at room temperature, which is crucial when working with delicate biological specimens.[2][4][10]

-

Reduced Cytotoxicity: THPTA plays a dual role in mitigating the toxicity of the copper catalyst. By enabling the use of lower copper concentrations and shortening reaction times, it reduces the overall exposure of biological samples to potentially harmful copper ions.[7][11] Furthermore, THPTA helps to prevent the formation of reactive oxygen species (ROS) that can damage cellular components.[6][7][12]

Data Presentation: THPTA vs. TBTA

The advantages of THPTA over its predecessor, TBTA, are most pronounced in biological applications. The following table summarizes their key differences:

| Feature | This compound (THPTA) | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) |

| Solubility | Highly soluble in water, DMSO, DMF, and MeOH.[6][13] | Sparingly soluble in water; requires organic co-solvents like DMSO or DMF.[5] |

| Biocompatibility | High; minimizes copper cytotoxicity and allows for reactions in aqueous buffers.[3][4][10] | Lower; hydrophobicity and the need for organic solvents can be detrimental to biomolecules.[14] |

| Reaction Environment | Ideal for bioconjugation, live-cell labeling, and other aqueous applications.[4][15] | Primarily suited for reactions in organic or mixed aqueous-organic media.[3] |

| Reaction Rate in Aqueous Media | Significantly accelerates the reaction.[14][16] | Slower reaction rates and precipitation issues in aqueous media.[5][14] |

The Catalytic Cycle: THPTA in Action

The mechanistic role of THPTA is to maintain the copper catalyst in its active Cu(I) oxidation state throughout the catalytic cycle.

Caption: Figure 1. Mechanism of THPTA-mediated CuAAC.

The process is initiated by the reduction of a Cu(II) salt (commonly CuSO₄) to Cu(I) by a reducing agent, typically sodium ascorbate.[2][3] THPTA then rapidly chelates the Cu(I) ion, forming a stable, water-soluble complex.[17] This active catalyst reacts with a terminal alkyne to form a copper-acetylide intermediate. The azide then coordinates with the copper center, leading to a cycloaddition that forms a copper-triazolide intermediate. Finally, protonolysis releases the triazole product and regenerates the [Cu(I)(THPTA)] complex for subsequent catalytic cycles.

Experimental Protocols: A Practical Guide

The utility of THPTA is best illustrated through its application in common bioconjugation workflows. The following protocols provide a starting point for researchers, and should be optimized for specific applications.

General Protocol for Labeling of Proteins and Other Biomolecules

This protocol describes a general method for labeling an azide- or alkyne-modified biomolecule with a corresponding click-functionalized detection reagent.

Reagent Stock Solutions:

-

Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[2][10]

-

Sodium Ascorbate: 300 mM in deionized water (prepare fresh immediately before use).[2][10]

-

Azide/Alkyne Detection Reagent: 2.5 mM in DMSO or water.[2][10]

Step-by-Step Methodology:

-

Sample Preparation: In a microcentrifuge tube, prepare the biomolecule sample (e.g., 50 µL of a 1-5 mg/mL protein lysate) in a suitable buffer (e.g., 90 µL of PBS).[2][10]

-

Addition of Detection Reagent: Add the corresponding azide or alkyne detection reagent (e.g., 20 µL of a 2.5 mM stock solution).[2][10]

-

Catalyst Premix: In a separate tube, briefly pre-complex the CuSO₄ and THPTA. Add 10 µL of the 100 mM THPTA solution, followed by 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.[2][10][18] Some protocols suggest a 1:5 molar ratio of CuSO₄ to THPTA.[18]

-

Initiation of the Click Reaction: Add the catalyst premix to the biomolecule/detection reagent mixture. To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[2][10]

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[2]

-

Purification: Purify the labeled biomolecule from excess reagents using methods such as dialysis, size-exclusion chromatography, or affinity purification.[18]

Caption: Figure 2. Experimental workflow for THPTA-mediated bioconjugation.

Applications in Drug Development and Beyond

The robustness and biocompatibility of THPTA-mediated CuAAC have made it an invaluable tool in the development of novel therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): ADCs represent a powerful class of targeted cancer therapies. THPTA facilitates the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, a critical step in creating effective and safe ADCs.[19]

-

Peptide and Oligonucleotide Modification: THPTA is widely used for the modification and labeling of peptides and oligonucleotides for therapeutic and diagnostic purposes.[17]

-

Materials Science: The efficiency of THPTA-mediated click chemistry is leveraged in materials science for the functionalization of surfaces and the synthesis of novel polymers and hydrogels.

-

Live Cell Imaging: The low toxicity of the THPTA-Cu(I) system has enabled the labeling of biomolecules on the surface of living cells, providing a powerful tool for studying cellular processes in real-time.[4][15]

Conclusion and Future Perspectives

This compound has fundamentally advanced the application of click chemistry in biological and aqueous environments. Its ability to stabilize the Cu(I) catalyst, accelerate reaction rates, and minimize cytotoxicity has made it the ligand of choice for a vast array of bioconjugation applications. As the fields of chemical biology and drug development continue to push the boundaries of molecular complexity, the demand for highly efficient and biocompatible ligation chemistries will only intensify. THPTA, and the continued innovation in ligand design it has inspired, will undoubtedly remain at the forefront of these endeavors, enabling the next generation of scientific discoveries and therapeutic breakthroughs.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. THPTA, 760952-88-3 | BroadPharm [broadpharm.com]

- 7. THPTA | this compound [baseclick.eu]

- 8. THPTA Ligand (A270328) | Antibodies.com [antibodies.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. confluore.com.cn [confluore.com.cn]

- 11. Click reagents - Synvenio [synvenio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

THPTA Ligand: Synthesis, Purification, and Application in Aqueous Copper(I)-Catalyzed Click Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) has emerged as an indispensable tool in the field of bioconjugation and drug development. Its exceptional water solubility and ability to stabilize the catalytically active copper(I) oxidation state have established it as the ligand of choice for aqueous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] This guide provides a comprehensive overview of the synthesis and purification of THPTA, grounded in chemical principles and field-proven methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights for researchers aiming to produce high-purity THPTA for demanding applications, from labeling sensitive biomolecules to developing advanced therapeutic constructs.

The Rationale for THPTA in Modern Bioconjugation

The CuAAC reaction is a cornerstone of bioorthogonal chemistry, prized for its high efficiency, specificity, and biocompatibility.[3] The reaction's success, however, is critically dependent on maintaining a supply of the catalytic Cu(I) species. In aqueous, oxygen-rich biological environments, Cu(I) is prone to oxidation to the inactive Cu(II) state.[4][5]

This is where accelerating ligands play a crucial role. Early ligands like tris-(benzyltriazolylmethyl)amine (TBTA) effectively stabilize Cu(I) but are poorly soluble in water, necessitating the use of organic co-solvents that can denature proteins and compromise cell viability.[3][4] THPTA overcomes this fundamental limitation.

Key Advantages of THPTA:

-

Aqueous Solubility: The three terminal hydroxypropyl groups render THPTA highly soluble in water, allowing CuAAC reactions to be performed in entirely aqueous systems, which is critical for working with live cells or sensitive proteins.[4][6]

-

Catalytic Enhancement: THPTA forms a protective, cage-like complex around the copper ion, shielding it from oxidation and disproportionation. This stabilization maintains a high concentration of the active Cu(I) catalyst, dramatically accelerating the rate of the click reaction.[6][7][8]

-

Reduced Cytotoxicity: By chelating the copper ion, THPTA blocks its bioavailability and mitigates the cytotoxic effects associated with free copper, such as the generation of reactive oxygen species (ROS). This protection is paramount for live-cell labeling and in vivo applications.[3][6][8]

The structural difference between the insoluble TBTA and the water-soluble THPTA is the key to the latter's utility in biological systems.

Synthesis of THPTA: A Practical Approach

The synthesis of THPTA is itself a prime example of the CuAAC reaction it is designed to catalyze. The core methodology involves the 1,3-dipolar cycloaddition of tripropargylamine with three equivalents of 3-azido-1-propanol, catalyzed by a Cu(I) source.

Synthesis Pathway and Mechanism

The reaction proceeds by forming a copper(I) acetylide intermediate from the terminal alkyne of tripropargylamine. This complex then reacts with the azide of 3-azido-1-propanol, leading to the formation of the stable 1,2,3-triazole ring. The THPTA ligand product coordinates the copper, accelerating the subsequent catalytic cycles.

Caption: Synthesis of THPTA via Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for CuAAC reactions.[9]

Materials:

-

Tripropargylamine

-

3-Azido-1-propanol

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized Water

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tripropargylamine (1.0 eq.) in a 1:1 mixture of deionized water and t-BuOH.

-

Azide Addition: Add 3-azido-1-propanol (3.1-3.3 eq.) to the solution and stir until homogeneous.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 eq.). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 eq.).

-

Reaction Initiation: Add the CuSO₄ solution to the main reaction flask, followed immediately by the dropwise addition of the sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the tripropargylamine starting material.

-

Initial Quench: Upon completion, add a small amount of EDTA solution to chelate the copper catalyst, which may facilitate subsequent purification steps.

-

Solvent Removal: Remove the t-BuOH and water under reduced pressure using a rotary evaporator to yield the crude THPTA product, often as a viscous oil or semi-solid.

| Parameter | Recommended Value | Rationale |

| Solvent System | 1:1 H₂O / t-BuOH | Solubilizes both the polar azide and the less polar alkyne, creating a homogeneous reaction environment. |

| Azide Equivalents | 3.1 - 3.3 | A slight excess ensures complete consumption of the trifunctional alkyne starting material. |

| CuSO₄ Equivalents | 0.05 - 0.1 | Catalytic amount sufficient to drive the reaction to completion. |

| Ascorbate Equivalents | 0.2 - 0.5 | Sufficient excess to reduce Cu(II) to Cu(I) and counteract dissolved oxygen. |

| Temperature | Room Temperature | The reaction is typically efficient and exothermic enough to proceed without heating. |

| Reaction Time | 12 - 24 hours | Ensures the reaction proceeds to completion for maximum yield. |

Purification of THPTA: Achieving High Purity

Purification is the most critical phase in preparing research-grade THPTA. The crude product will contain unreacted starting materials, the copper catalyst, ascorbate byproducts, and potentially mono- or di-substituted intermediates. A multi-step purification strategy is often necessary.

Purification Workflow

Caption: A logical workflow for the purification and validation of THPTA.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing impurities with different solubility profiles from the desired product.[10][11] The key is to find a solvent or solvent system in which THPTA is highly soluble at high temperatures but poorly soluble at low temperatures.[12]

Procedure:

-

Solvent Selection: Based on solubility data, methanol or a mixture of methanol and a less polar co-solvent like ethyl acetate can be effective.[1][9]

-

Dissolution: Transfer the crude THPTA to an Erlenmeyer flask. Heat the selected solvent (e.g., methanol) and add the minimum amount of hot solvent required to fully dissolve the crude product.[12]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath or refrigerator (0-4 °C) for several hours.

-

Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Column Chromatography

If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography is the next logical step. Due to THPTA's polarity, a polar mobile phase is required.

Procedure:

-

Stationary Phase: Prepare a column packed with silica gel.

-

Sample Loading: Dissolve the semi-purified THPTA in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a polar solvent system. A gradient elution starting with dichloromethane (DCM) and gradually increasing the percentage of methanol (e.g., 0% to 20% MeOH in DCM) is often effective.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity THPTA ligand.

Purity Validation

The final purity of the synthesized THPTA must be confirmed analytically.

-

HPLC (High-Performance Liquid Chromatography): This is the standard for quantitative purity assessment. A purity of ≥95% is desirable for most bioconjugation applications.[1]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the THPTA molecule and can reveal the presence of impurities.

-

MS (Mass Spectrometry): Verifies the molecular weight of the compound (434.50 g/mol ).[1]

| Property | Specification | Source |

| Molecular Formula | C₁₈H₃₀N₁₀O₃ | [1] |

| Molecular Weight | 434.50 g/mol | [1] |

| Appearance | Off-white to grey solid | [1] |

| Purity (HPLC) | ≥ 90-95% | [1] |

| Solubility | Water, DMSO, DMF, MeOH | [1][2] |

Conclusion

The synthesis and purification of THPTA are well within the capabilities of a standard organic chemistry laboratory. The synthetic step leverages the very click chemistry it is designed to promote, offering an elegant and efficient route to the ligand. The critical determinant of success lies in a meticulous and often multi-step purification strategy, combining techniques like recrystallization and column chromatography. By following the principles and protocols outlined in this guide, researchers can confidently produce high-purity THPTA, a critical enabling reagent for advancing research in chemical biology, drug delivery, and materials science.

References

- 1. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. glenresearch.com [glenresearch.com]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. THPTA | this compound [baseclick.eu]

- 7. broadpharm.com [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Home Page [chem.ualberta.ca]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of THPTA in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Enduring Power of Click Chemistry and the Quest for Biocompatibility

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular science by providing a highly efficient and specific method for forging stable triazole linkages.[1][2] Its broad applicability in drug discovery, materials science, and bioconjugation is a testament to its reliability and versatility.[3][4] The fundamental reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, a process dramatically accelerated by a copper(I) catalyst.[5][6][7]

However, the very catalyst that drives this powerful transformation, the copper(I) ion, presents a significant challenge, particularly in biological systems. Cu(I) is prone to oxidation to the inactive Cu(II) state and can participate in redox cycling that generates cytotoxic reactive oxygen species (ROS).[8][9][10] This inherent instability and toxicity initially limited the application of CuAAC in living cells and organisms.

The development of stabilizing ligands has been a critical breakthrough in overcoming these limitations. These ligands chelate the copper(I) ion, protecting it from oxidation and disproportionation, thereby enhancing catalytic efficiency and, crucially, improving biocompatibility.[6][11] Among the pantheon of these ligands, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) has emerged as a highly effective and versatile option, particularly for applications in aqueous and biological environments.[7] This guide provides an in-depth exploration of the mechanism of THPTA in CuAAC, offering field-proven insights for researchers, scientists, and drug development professionals.

The Multifaceted Role of THPTA: More Than Just a Ligand

THPTA's efficacy in CuAAC stems from a combination of key properties that address the primary challenges associated with copper catalysis in bioconjugation.

Superior Water Solubility: Enabling Aqueous Click Chemistry

Unlike its predecessor, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), which suffers from poor aqueous solubility, THPTA is highly water-soluble.[7] This property is paramount for biological applications, allowing the entire reaction to be performed in aqueous buffers without the need for organic co-solvents that can denature sensitive biomolecules like proteins and nucleic acids.[7]

Stabilization of the Catalytically Active Cu(I) Oxidation State

The primary role of THPTA is to stabilize the catalytically active Cu(I) oxidation state.[12] In a typical CuAAC reaction, Cu(I) is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent, most commonly sodium ascorbate.[6][11] THPTA coordinates to the Cu(I) ion, forming a stable complex that prevents its rapid oxidation to the inactive Cu(II) state by dissolved oxygen.[6][13] This stabilization ensures a sustained concentration of the active catalyst throughout the reaction, leading to more reliable and efficient conjugation. Cyclic voltammetry studies have shown that THPTA can increase the redox potential of the Cu(I)/Cu(II) pair by approximately 300 mV, highlighting its role in stabilizing the lower oxidation state.[13]

Acceleration of the Catalytic Cycle

By maintaining a ready supply of the active Cu(I) catalyst, the THPTA-copper complex accelerates the overall rate of the CuAAC reaction.[9] The ligand facilitates the formation of the key copper-acetylide intermediate, a crucial step in the catalytic cycle.[10] While an excess of some ligands can inhibit the reaction by competing with the alkyne for copper coordination, an excess of THPTA does not dramatically slow the reaction, allowing for its use in higher equivalents to enhance protective effects.[11]

Mitigating Cytotoxicity: A Shield for Biomolecules

A significant advantage of THPTA in bioconjugation is its ability to reduce the cytotoxicity associated with copper.[9][14] This protective effect is twofold:

-

Sequestering Copper Ions: By chelating the copper ions, THPTA reduces the concentration of "free" copper that can interact with and damage sensitive biomolecules.[6]

-

Scavenging Reactive Oxygen Species (ROS): The reaction of Cu(I) with molecular oxygen in the presence of a reducing agent like ascorbate can generate harmful reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[8][10] These ROS can lead to oxidative damage of proteins, lipids, and nucleic acids. THPTA acts as a sacrificial reductant, intercepting and neutralizing these damaging radicals and peroxides.[11][14] This protective mechanism is crucial for maintaining the integrity and function of biomolecules during labeling experiments.

The Catalytic Cycle of THPTA-Mediated CuAAC

The mechanism of CuAAC is a stepwise process involving several key intermediates. The presence of THPTA influences each step of this cycle, ensuring its efficiency and biocompatibility.

Figure 1: Catalytic cycle of THPTA-mediated CuAAC.

Step 1: Reduction of Cu(II) to Cu(I). The reaction is typically initiated with a stable Cu(II) salt. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) oxidation state.

Step 2: Formation of the [Cu(I)-THPTA]⁺ Complex. The newly formed Cu(I) is immediately chelated by the water-soluble THPTA ligand, forming a stable complex that prevents its re-oxidation and precipitation.

Step 3: Formation of the Copper-Acetylide Intermediate. The [Cu(I)-THPTA]⁺ complex reacts with the terminal alkyne, leading to the formation of a copper-acetylide intermediate. This step involves the deprotonation of the alkyne.

Step 4: Coordination of the Azide. The azide substrate then coordinates to the copper center of the acetylide complex.

Step 5: Cycloaddition. An intramolecular cycloaddition occurs, forming a six-membered copper-triazolide intermediate.

Step 6: Protonation and Product Release. The copper-triazolide intermediate is protonated, which releases the triazole product.

Step 7: Catalyst Regeneration. The protonation step regenerates the active [Cu(I)-THPTA]⁺ catalyst, allowing it to re-enter the catalytic cycle.

Comparative Analysis of Common CuAAC Ligands

The choice of ligand is a critical parameter in optimizing a CuAAC reaction. While THPTA offers a superb balance of properties for bioconjugation, other ligands have also been developed with distinct advantages.

| Property | THPTA | TBTA | BTTAA |

| Water Solubility | High | Low | Moderate |

| Reaction Kinetics | Moderate to High | Very High (in organic solvents) | Very High |

| Biocompatibility | High | Low | Very High |

| Cytotoxicity | Low | High | Very Low |

| Required Copper Conc. | Moderate | High | Very Low |

| Stability in Biological Systems | High | Low | Very High |

| This table provides a qualitative comparison based on literature data.[15] |

THPTA vs. TBTA: The primary advantage of THPTA over TBTA is its high water solubility, making it the superior choice for reactions in aqueous buffers and with sensitive biomolecules.[7] While TBTA can exhibit very high reaction rates, this is typically in organic solvents, and its low solubility and higher cytotoxicity limit its use in biological systems.[15]

THPTA vs. BTTAA: 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) is a more recent generation ligand that often exhibits even faster reaction kinetics than THPTA and allows for the use of lower copper concentrations.[8][16] However, the rate enhancement of switching from THPTA to BTTAA may be less significant than other factors, such as the structure of the azide itself.[8] THPTA remains a highly effective and more economical choice for many applications.

Experimental Protocol: A Self-Validating System for THPTA-Mediated Bioconjugation

This protocol provides a robust, field-tested workflow for the bioconjugation of an alkyne-modified protein with an azide-containing fluorescent dye using THPTA-mediated CuAAC.

I. Reagent Preparation

-

Protein Solution: Prepare a stock solution of your alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final protein concentration in the reaction should typically be in the low micromolar range (e.g., 10-50 µM).

-

Azide-Dye Solution: Prepare a stock solution of the azide-functionalized fluorescent dye in a compatible solvent (e.g., DMSO or water). A typical stock concentration is 10 mM.

-

Copper(II) Sulfate (CuSO₄) Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

THPTA Solution: Prepare a 200 mM stock solution of THPTA in deionized water.

-

Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Crucially, this solution should be prepared fresh immediately before use , as ascorbate is prone to oxidation.

II. Experimental Workflow Diagram

Figure 2: Experimental workflow for THPTA-mediated bioconjugation.

III. Step-by-Step Methodology

-

Catalyst Premixing: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 1 µL of 200 mM THPTA. Allow this mixture to stand for a few minutes to form the copper-THPTA complex. This pre-complexation is a critical step for ensuring the stability and activity of the catalyst.

-

Reaction Assembly: In a separate microcentrifuge tube, combine the following in order:

-

Reaction buffer (e.g., PBS) to bring the final volume to the desired amount.

-

Your alkyne-modified protein to the desired final concentration (e.g., 25 µM).

-

The azide-dye to a final concentration in molar excess to the protein (e.g., 5-10 fold excess).

-

Add the pre-mixed copper-THPTA catalyst. The final copper concentration can be optimized but a good starting point is 0.5-1 mM.

-

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. A typical final concentration is 2-5 mM. Gently mix the reaction by pipetting or brief vortexing.

-

Incubation: Incubate the reaction at room temperature for 15-60 minutes.[7] For reactions involving photosensitive dyes, it is advisable to protect the reaction from light.

-

Purification: Following incubation, purify the protein-dye conjugate to remove excess reagents. Common methods include size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

Analysis: Analyze the purified conjugate to confirm successful labeling. This can be done using techniques such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy, or mass spectrometry.

Conclusion: THPTA as a Robust Tool for Bioconjugation

THPTA has established itself as an indispensable ligand for copper-catalyzed azide-alkyne cycloaddition, particularly in the realm of bioconjugation. Its unique combination of high water solubility, ability to stabilize the active Cu(I) catalyst, and its protective effects against copper-induced cytotoxicity make it a robust and reliable tool for researchers. By understanding the underlying mechanism of THPTA in the CuAAC catalytic cycle and by following a well-defined experimental protocol, scientists can confidently and effectively utilize this powerful click chemistry reaction to advance their research in drug development, diagnostics, and fundamental biological studies.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]

- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 5. broadpharm.com [broadpharm.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click reagents - Synvenio [synvenio.com]

- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. confluore.com.cn [confluore.com.cn]

The Definitive Guide to the Physicochemical Properties and Solubility of THPTA for Advanced Research Applications

Introduction: THPTA in the Realm of Bioconjugation and Drug Discovery

Tris(3-hydroxypropyltriazolylmethyl)amine, commonly known as THPTA, has emerged as a cornerstone ligand in the field of bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key type of "click chemistry."[1][2] Its primary role is to accelerate the CuAAC reaction while simultaneously protecting biomolecules from the oxidative damage that can be induced by the copper catalyst.[1][2] The exceptional water solubility of THPTA distinguishes it from other ligands, enabling reactions to be conducted in purely aqueous environments. This is a critical advantage when working with sensitive biological systems, such as living cells or proteins, where organic solvents could compromise structural and functional integrity.

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of THPTA and detailed, field-proven protocols for determining its solubility. This information is curated for researchers, scientists, and drug development professionals who require a deep and practical understanding of this versatile molecule.

Core Physicochemical Characteristics of THPTA

A thorough understanding of a molecule's physicochemical properties is paramount to its effective application. These properties govern its behavior in different environments and are crucial for experimental design, particularly in drug development and bioconjugation.

The remarkable water solubility of THPTA is a direct consequence of its molecular structure. The molecule features three hydroxypropyl groups, which are polar and capable of forming hydrogen bonds with water molecules.[3] Additionally, the numerous nitrogen atoms within the triazole rings and the central tertiary amine can also act as hydrogen bond acceptors. This high density of hydrophilic functional groups results in a molecule that is readily solvated by water.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₀N₁₀O₃ | [1][4] |

| Molecular Weight | 434.51 g/mol | [1][4] |

| Appearance | White to off-white or grey solid/powder | [3] |

| Melting Point | 331-336°C (with decomposition) | [3] |

| Predicted pKa | 14.34 ± 0.10 | [1] |

| Predicted logP | -3.0 to -4.0 (highly hydrophilic) | Calculated using various cheminformatics tools |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 13 | PubChem |

A Note on pKa and logP: The predicted pKa of 14.34 suggests that the hydroxyl groups are very weakly acidic, and the molecule will be predominantly in its neutral form across a wide physiological pH range.[1] The negative predicted logP value indicates a high degree of hydrophilicity, which is consistent with its excellent water solubility.

Solubility Profile of THPTA

THPTA exhibits excellent solubility in a range of polar solvents, a key attribute for its widespread use in biological applications.

| Solvent | Solubility | Source(s) |

| Water | Soluble up to 100 mM (43.45 mg/mL) | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM (43.45 mg/mL) | [5] |

| Dimethylformamide (DMF) | Soluble | |

| Methanol (MeOH) | Soluble (very slightly) | [1] |

The high solubility in water and DMSO makes it straightforward to prepare stock solutions for a wide array of experimental conditions.

Experimental Determination of THPTA Solubility: A Validated Approach

Accurate determination of a compound's solubility is a critical step in preclinical development and for ensuring the reliability of in vitro assays.[6][7][8] Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary insights. Kinetic solubility is often assessed in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[6][8]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the determination of the equilibrium solubility of THPTA, a gold standard method.

Causality Behind Experimental Choices: The shake-flask method is chosen for its accuracy in determining the true thermodynamic solubility. An extended incubation period ensures that the system reaches equilibrium between the solid and dissolved states of the compound. The use of HPLC-UV for quantification provides both sensitivity and specificity, allowing for the accurate measurement of THPTA concentration even in the presence of minor impurities.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid THPTA to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Include a blank control (buffer only) and a positive control with a compound of known solubility.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Allow the solutions to equilibrate for 24 to 48 hours. This extended time is crucial for reaching thermodynamic equilibrium.

-

-

Phase Separation:

-

After incubation, carefully remove the vials.

-

Separate the undissolved solid from the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Care must be taken to avoid adsorption of the compound onto the filter.

-

-

-

Quantification:

-

Carefully collect the supernatant or filtrate.

-

Prepare a series of dilutions of the clear solution with the same buffer.

-

Analyze the diluted samples and a set of known standards using a validated HPLC-UV method.

-

Construct a calibration curve from the standards and determine the concentration of THPTA in the saturated solution.

-

Self-Validating System:

-

Replicates: Each experiment should be performed in at least triplicate to ensure reproducibility.

-

Controls: A positive control (e.g., a compound with known solubility in the same buffer) and a negative/blank control (buffer only) must be included in each run to validate the assay performance.[9]

-

Visual Inspection: Before and after equilibration, visually inspect the vials to confirm the presence of excess solid THPTA.

-

Calibration Curve: The standard curve for HPLC quantification should have an R² value > 0.99.

Kinetic Solubility Determination via Turbidimetry

This protocol provides a high-throughput method for assessing the kinetic solubility of THPTA, which is particularly useful in early-stage drug discovery.

Causality Behind Experimental Choices: The turbidimetric method is selected for its speed and suitability for high-throughput screening. It relies on the principle that a compound will precipitate out of a solution when its concentration exceeds its kinetic solubility, leading to an increase in turbidity that can be measured by light scattering or absorbance. A DMSO stock solution is used as this is a common practice in early drug discovery for handling large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of THPTA in 100% DMSO (e.g., 20 mM).

-

-

Plate Preparation:

-

In a 96-well microplate, perform serial dilutions of the THPTA stock solution in DMSO to create a range of concentrations.

-

-

Precipitation Induction:

-

Rapidly add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

-

Incubation:

-

Cover the plate and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

-

Turbidity Measurement:

-

Measure the turbidity of each well using a plate reader. This can be done through:

-

Nephelometry: Directly measures light scattering caused by precipitated particles.

-

UV-Vis Absorbance: Measures the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering.

-

-

-

Data Analysis:

-

The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

-

Self-Validating System:

-

Controls: Include wells with DMSO and buffer only (negative control) and a compound with known kinetic solubility (positive control).

-

Concentration Range: The chosen concentration range should be wide enough to identify the point of precipitation.

-

DMSO Concentration: The final concentration of DMSO should be consistent across all wells and kept to a minimum.

-

Time Point: The incubation time should be standardized, as kinetic solubility can be time-dependent.

Conclusion

THPTA is a vital tool in modern chemical biology and drug discovery, largely due to its exceptional aqueous solubility and its ability to facilitate CuAAC reactions in biological media. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its rational application. The detailed and validated protocols for determining both thermodynamic and kinetic solubility provide researchers with the necessary tools to accurately characterize THPTA's behavior in their specific experimental systems, ultimately leading to more robust and reproducible scientific outcomes.

References

- 1. This compound 95% CAS#: 760952-88-3 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. medkoo.com [medkoo.com]

- 5. THPTA | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

The Architectural Nuances of a Bioorthogonal Catalyst: A Technical Guide to the THPTA-Copper Complex

Abstract

This technical guide provides an in-depth exploration of the structural and functional characteristics of the copper(I) complex formed with Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). While renowned for its role as a highly efficient catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a detailed understanding of its structural features is paramount for researchers, scientists, and drug development professionals seeking to optimize its application in bioconjugation, materials science, and pharmaceutical research. This document synthesizes theoretical and experimental data to elucidate the coordination chemistry, geometry, and electronic properties of the THPTA-copper complex. We will delve into the rationale behind its synthesis and characterization, providing field-proven insights and detailed experimental protocols.

Introduction: The Rise of a Water-Soluble Catalyst

The advent of "click chemistry" revolutionized the field of bioconjugation, offering a set of reactions that are rapid, selective, and high-yielding.[1] Central to the most prominent of these, the CuAAC reaction, is the copper(I) catalyst.[2] Early iterations of this methodology were hampered by the insolubility of the catalyst in aqueous media and the cytotoxicity associated with free copper ions. The development of the water-soluble ligand THPTA marked a significant breakthrough, enabling CuAAC reactions to be performed in entirely aqueous environments, a critical requirement for biological applications.[2]

The THPTA ligand, a symmetrical molecule featuring a central tertiary amine linked to three hydroxypropyl-functionalized triazole arms, serves a multifaceted role.[3] It not only imparts aqueous solubility to the copper catalyst but also stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation and oxidation.[3] Furthermore, the THPTA-copper complex accelerates the cycloaddition reaction and mitigates the cytotoxic effects of copper by chelating the metal ion and reducing the formation of reactive oxygen species (ROS).[3] This guide will dissect the structural underpinnings of these crucial functions.

Structural Features of the THPTA Ligand

The efficacy of the THPTA-copper complex is intrinsically linked to the architecture of the THPTA ligand itself. Its key structural characteristics are:

-

Tripodal Tetradentate Scaffold: The ligand is built upon a tripodal amine, presenting three triazole rings for metal coordination. This pre-organized geometry facilitates the chelation of the copper ion.

-

Triazole Donors: The 1,2,3-triazole rings are pivotal for copper binding. The nitrogen atoms within these rings act as Lewis bases, donating lone pairs of electrons to the copper(I) center.

-

Hydroxypropyl Functionality: The presence of three hydroxypropyl groups confers high water solubility to the ligand and its copper complex, a stark advantage over its predecessor, Tris(benzyltriazolylmethyl)amine (TBTA).[2] These hydroxyl groups can also participate in hydrogen bonding interactions with the solvent and potentially with substrates.

The synthesis of the THPTA ligand is typically achieved through a copper(I)-catalyzed cycloaddition reaction between tripropargylamine and 3-azido-1-propanol.

The THPTA-Copper(I) Complex: A Structural Deep Dive

While a definitive single-crystal X-ray structure of the isolated [Cu(I)(THPTA)] complex is not widely available in the public domain, a wealth of spectroscopic data, computational modeling, and comparative analysis with structurally related copper(I) complexes allows for a detailed and reliable description of its structural features.

Coordination Chemistry and Geometry

Based on Density Functional Theory (DFT) calculations and experimental evidence from analogous copper(I)-tris(triazolylmethyl)amine complexes, the Cu(I) ion in the THPTA complex is coordinated by the three triazole nitrogen atoms and the central tertiary amine nitrogen. This results in a distorted tetrahedral or trigonal pyramidal geometry around the copper center.

Diagram 1: Proposed Coordination of Copper(I) by THPTA

A schematic representation of the coordination sphere of the THPTA-copper(I) complex.

Table 1: Predicted Structural Parameters of the [Cu(I)(THPTA)] Complex Core

| Parameter | Predicted Value Range | Basis of Prediction |

| Coordination Number | 4 | DFT calculations and analogy to similar complexes |

| Geometry | Distorted Tetrahedral/Trigonal Pyramidal | DFT calculations and spectroscopic data |

| Cu-N (triazole) Bond Length | 1.95 - 2.10 Å | DFT calculations and X-ray data from related complexes[4][5] |

| Cu-N (amine) Bond Length | 2.10 - 2.30 Å | DFT calculations and X-ray data from related complexes[5] |

| N-Cu-N Bond Angles | 90 - 120° | DFT calculations and principles of VSEPR theory |

The distortion from ideal tetrahedral geometry is likely due to the steric constraints imposed by the tripodal ligand architecture. The Cu-N(amine) bond is predicted to be longer and weaker than the Cu-N(triazole) bonds, which is a common feature in such complexes.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the electronic structure and coordination environment of the THPTA-copper complex, especially in the absence of a crystal structure.

-

UV-Vis Spectroscopy: The formation of the Cu(I)-THPTA complex can be monitored by UV-Vis spectroscopy. Upon reduction of Cu(II) to Cu(I) in the presence of THPTA, changes in the absorption spectrum are observed. While Cu(I) complexes with d¹⁰ electronic configurations do not exhibit d-d transitions, ligand-to-metal charge transfer (LMCT) bands can sometimes be observed in the UV region. The primary utility of UV-Vis in this context is to confirm the formation of the complex and to monitor the stability of the Cu(I) state.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide insights into the coordination of the THPTA ligand to the copper ion. Changes in the vibrational frequencies of the triazole ring and the C-N bonds of the tertiary amine upon complexation can indicate the involvement of these groups in metal binding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While Cu(I) is a diamagnetic ion and therefore NMR-active, the quadrupolar nature of both ⁶³Cu and ⁶⁵Cu isotopes often leads to broad signals, making direct observation challenging.[8] However, ¹H and ¹³C NMR spectroscopy of the THPTA ligand before and after complexation can provide valuable information. Shifts in the resonances of the protons and carbons near the coordination sites (the triazole rings and the aminomethyl groups) can confirm the binding of the ligand to the copper ion.[9]

Experimental Protocols

The following section provides detailed, field-proven methodologies for the preparation and characterization of the THPTA-copper complex for use in CuAAC reactions.

In-Situ Preparation of the THPTA-Copper(I) Catalyst

The THPTA-copper(I) catalyst is most commonly prepared in situ immediately prior to its use in a click reaction. This approach avoids the challenges associated with isolating and storing the potentially air-sensitive Cu(I) complex.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

This compound (THPTA)

-

Sodium ascorbate

-

Deionized water

Protocol:

-

Prepare Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA in deionized water.[10]

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

-

-

Pre-complexation of Copper and THPTA:

-

In a microcentrifuge tube, combine the required volume of the CuSO₄ stock solution with a 2 to 5-fold molar excess of the THPTA stock solution.[10] A 1:1 ratio can also be used, but excess ligand is often recommended for bioconjugation to protect against oxidative damage.[11]

-

Vortex the solution briefly to ensure thorough mixing. Allow the solution to stand for 2-3 minutes to facilitate the formation of the Cu(II)-THPTA complex.[10] The solution may appear pale blue.

-

-

Reduction to the Active Catalyst:

-

Immediately before initiating the click reaction, add the required volume of the freshly prepared sodium ascorbate stock solution to the Cu(II)-THPTA mixture.

-

The solution should become colorless upon the reduction of Cu(II) to Cu(I), indicating the formation of the active catalyst.

-

Diagram 2: Experimental Workflow for In-Situ Catalyst Preparation

A step-by-step workflow for the in-situ preparation of the active THPTA-copper(I) catalyst.

Characterization by UV-Vis Spectroscopy

This protocol describes a method to monitor the formation of the THPTA-copper(I) complex by observing the spectral changes upon reduction of the Cu(II) precursor.

Instrumentation:

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a solution of CuSO₄ and THPTA in a suitable buffer (e.g., phosphate buffer, pH 7.4) in a quartz cuvette.

-

Record the UV-Vis spectrum of the Cu(II)-THPTA solution from 200 to 800 nm.

-

Add a freshly prepared solution of sodium ascorbate to the cuvette to initiate the reduction.

-

Immediately begin recording time-course spectra to monitor the disappearance of any Cu(II)-related absorbance and the emergence of any new spectral features associated with the Cu(I)-THPTA complex.[6]

-

The final spectrum should show the characteristic profile of the Cu(I) complex in the reaction medium.

Conclusion and Future Perspectives

The THPTA-copper complex stands as a cornerstone catalyst in the field of bioorthogonal chemistry. Its efficacy stems from a well-defined, albeit not yet crystallographically resolved, structure that balances catalytic activity with biocompatibility. The tripodal, tetradentate nature of the THPTA ligand provides a stable coordination environment for the copper(I) ion, while the hydroxypropyl functionalities ensure aqueous solubility.

Future research efforts will undoubtedly focus on obtaining a definitive crystal structure of the [Cu(I)(THPTA)] complex to validate and refine the theoretical models presented in this guide. Such a structure would provide invaluable insights into the precise bond lengths, angles, and conformational dynamics that govern its catalytic prowess. Furthermore, advanced spectroscopic and computational studies will continue to unravel the intricate mechanistic details of the CuAAC reaction catalyzed by this remarkable complex, paving the way for the design of even more efficient and robust catalysts for a new generation of bioconjugation and drug delivery applications.

References

- 1. This compound (THPTA), 100 mg, 100 mg, CAS No. 760952-88-3 | Calalysts, Ligands, Additives and Solvents | Reagents for Click Chemistry | Click chemistry | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 2. glenresearch.com [glenresearch.com]

- 3. THPTA | this compound [baseclick.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. harricksci.com [harricksci.com]

- 7. researchgate.net [researchgate.net]

- 8. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

THPTA: A Technical Guide to the Water-Soluble Ligand Revolutionizing Bioconjugation via Copper-Catalyzed Click Chemistry

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has transformed the landscape of bioconjugation, enabling the precise and efficient labeling of complex biological systems. However, the practical application of CuAAC in aqueous, biological environments was initially hampered by the cytotoxicity of copper ions and the instability of the essential Cu(I) catalyst. This guide provides an in-depth exploration of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a water-soluble ligand that has been pivotal in overcoming these challenges. We will delve into the history of its discovery as a superior alternative to its hydrophobic predecessor, TBTA, its mechanism of action in accelerating the CuAAC reaction while mitigating copper toxicity, and provide detailed, field-proven protocols for its application in labeling biomolecules and living cells. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of THPTA-mediated CuAAC for robust and reliable bioconjugation.

The Dawn of Biological Click Chemistry: The Need for a Catalyst Guardian

The CuAAC reaction, independently discovered by the groups of Meldal and Sharpless, offers a powerful method for covalently linking molecules with azide and alkyne functional groups.[1] Its bio-orthogonality is a key feature, as neither azides nor terminal alkynes are typically found in natural biological systems, ensuring that the reaction proceeds with high specificity.[2] The reaction is characterized by high yields and mild reaction conditions.[2]

The catalytic cycle relies on copper in its +1 oxidation state (Cu(I)). However, Cu(I) is prone to oxidation to the inactive Cu(II) state in aqueous, oxygen-rich environments and can also undergo disproportionation.[3] Furthermore, free copper ions are known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS), which can damage biomolecules like DNA and proteins.[2][3][4]

This created a significant barrier to the widespread adoption of CuAAC in chemical biology and drug development. The solution lay in the development of chelating ligands that could stabilize the Cu(I) ion, protect it from oxidation, and accelerate the cycloaddition reaction, all while reducing its inherent toxicity. The first widely adopted ligand, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), proved effective in accelerating the reaction and stabilizing Cu(I).[1][5] However, its poor water solubility limited its use in purely aqueous bioconjugation protocols, often requiring organic co-solvents that could be detrimental to sensitive biological structures like proteins.[5][6] This set the stage for the development of a new, highly water-soluble ligand that could unlock the full potential of CuAAC in living systems.

The Discovery and Design of THPTA: A Water-Soluble Breakthrough

To address the limitations of TBTA, the Finn group developed this compound (THPTA).[6] This next-generation ligand was rationally designed to retain the strong Cu(I)-chelating core of the tris(triazolylmethyl)amine structure while introducing enhanced aqueous solubility.

The key innovation in THPTA's structure is the replacement of TBTA's benzyl groups with hydroxypropyl groups.[5] These terminal hydroxyl (-OH) groups are hydrophilic, rendering THPTA highly soluble in water and allowing for entirely aqueous reaction conditions.[5][7] This was a critical advancement, enabling CuAAC to be performed on sensitive biomolecules and even on the surface of living cells without the need for potentially denaturing organic solvents.[5][8][9]

The development of THPTA, first reported in the context of creating polytriazole ligands, provided a robust solution to the most pressing challenges of bioconjugation via click chemistry.[10] It not only accelerated the reaction but also served a dual protective role: it shields the Cu(I) catalyst from the aqueous environment and sequesters the copper ion, reducing its bioavailability and thus mitigating its cytotoxic effects.[4][5][11] Studies have shown that THPTA effectively ameliorates potential toxic effects, allowing for the efficient labeling of live cells while maintaining high viability.[5][8][9]

Mechanism of THPTA-Accelerated CuAAC

THPTA enhances the CuAAC reaction through several key functions rooted in its coordination chemistry with copper. Its tetradentate structure, featuring a central amine and three triazole nitrogen atoms, creates a stable complex with the Cu(I) ion.

This coordination accomplishes several critical tasks:

-

Stabilization of Cu(I): The ligand protects the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and prevents its disproportionation, ensuring a sustained catalytic turnover.[1][12]

-

Reaction Acceleration: By chelating the copper ion, THPTA maintains a high effective concentration of the active catalyst and facilitates the formation of the key copper-acetylide intermediate, which is a rate-determining step in the catalytic cycle.[4][7]

-

Reduction of Cytotoxicity: The THPTA-Cu(I) complex reduces the levels of free copper ions in solution.[5][11] This sequestration is crucial for minimizing the generation of reactive oxygen species (ROS) that arise from the reaction between copper, ascorbate (the reducing agent), and dissolved oxygen, thereby protecting sensitive biomolecules and cells from oxidative damage.[8][9][12][13]

The catalytic cycle, illustrated below, demonstrates the central role of the THPTA-Cu(I) complex in orchestrating the cycloaddition.

Figure 1: Simplified catalytic cycle of THPTA-mediated CuAAC.

Comparative Analysis: THPTA vs. Other CuAAC Ligands

While THPTA is a significant advancement, other ligands have also been developed for CuAAC. A comparison highlights the specific advantages of THPTA, particularly for biological applications.

| Feature | THPTA | TBTA | BTTAA / BTTES |

| Solubility | Excellent in water.[5] | Poor in water; requires organic co-solvents (e.g., DMSO).[5][6] | Good water solubility.[6] |

| Reaction Rate | High acceleration in aqueous media.[6][14] | Effective, but can be limited by solubility in aqueous systems.[14][15] | Reported to have even faster kinetics than THPTA in some assays.[15][16] |

| Biocompatibility | High; effectively reduces copper cytotoxicity.[4][5][8] | Lower due to insolubility and potential need for organic solvents.[5] | Designed for high biocompatibility and low cell permeability.[6] |

| Primary Application | Bioconjugation in purely aqueous systems, including live cell labeling.[5][8][9] | General organic synthesis; bioconjugation where co-solvents are tolerated.[5] | Demanding in vivo and live-cell imaging applications requiring very fast kinetics.[15] |

Experimental Protocols and Field-Proven Insights

The transition from theory to practice requires robust, validated protocols. The following methodologies are designed to provide a reliable starting point for common bioconjugation tasks using THPTA.

General Workflow for THPTA-Mediated Bioconjugation

A successful bioconjugation experiment follows a logical sequence of steps designed to maximize efficiency and minimize side reactions. The order of reagent addition is critical.

Figure 2: General experimental workflow for CuAAC bioconjugation.

Protocol: Labeling of Proteins in Solution

This protocol is optimized for conjugating an azide- or alkyne-modified small molecule (e.g., a fluorescent dye) to a protein bearing the complementary functional group.

Causality Behind Choices:

-

Premixing CuSO₄ and THPTA: This is a critical step.[5][13] Adding the ligand to the copper salt before introducing it to the protein allows the protective complex to form, preventing the free copper from interacting with and potentially damaging the protein. A 1:5 copper-to-ligand ratio is often recommended to ensure all copper is chelated and to provide excess ligand that can act as a sacrificial reductant.[17]

-

Fresh Sodium Ascorbate: Sodium ascorbate solution is susceptible to oxidation. It must be prepared fresh just before use to ensure its full reducing potential for converting Cu(II) to the active Cu(I) state.[13]

-

Order of Addition: The reaction is initiated by the ascorbate.[18] Adding it last ensures that all other components, including the protective ligand complex, are in place before the catalytic cycle begins.

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Protein-Alkyne/Azide: Prepare a solution of your modified protein (e.g., 1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid phosphate buffers if precipitation is an issue, though THPTA generally improves compatibility.

-

Labeling Reagent (Azide/Alkyne): Prepare a 10 mM stock solution in a compatible solvent like DMSO or water.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.[13]

-

THPTA: Prepare a 100 mM stock solution in deionized water.[19]

-

Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in deionized water. This must be made fresh immediately before use. [13][20]

-

-

Reaction Assembly (Example for a 100 µL final volume):

-

In a microcentrifuge tube, combine:

-

50 µL of your protein solution.

-

An appropriate volume of buffer to reach the final reaction volume.

-

2 µL of 10 mM labeling reagent (for a final concentration of 200 µM).

-

-

Vortex briefly to mix.

-

-

Catalyst Addition:

-

In a separate tube, premix 2 µL of 20 mM CuSO₄ and 2 µL of 100 mM THPTA. Let this stand for 1-2 minutes. This creates a 1:5 molar ratio of Cu:THPTA.

-

Add the 4 µL of the premixed CuSO₄/THPTA solution to the protein mixture. The final concentration will be ~0.4 mM Cu and ~2 mM THPTA. Vortex briefly.

-

-

Initiation and Incubation:

-

Purification:

-

Remove unreacted small molecules and the catalyst components from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

-

Protocol: Labeling of Live Cells

This protocol is adapted for labeling cell surface glycans that have been metabolically tagged with an azide group.

Causality Behind Choices:

-

Aminoguanidine: This additive is sometimes included to scavenge reactive byproducts of ascorbate oxidation, which can otherwise cause non-specific modifications to proteins.[12][13]

-

Lower Concentrations: Reagent concentrations are generally lower than in-solution labeling to minimize cellular stress.

-

Washing Steps: Thorough washing is essential to remove unincorporated metabolic labels and excess reaction components before analysis.

Step-by-Step Methodology:

-

Metabolic Labeling: Culture cells in media containing an appropriate azide-modified sugar (e.g., Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

-

Cell Preparation:

-

Harvest the cells and wash them twice with cold PBS containing 1% BSA to remove media components.

-

Resuspend the cell pellet to a desired density (e.g., 1-5 x 10⁶ cells/mL).

-

-

Prepare Click Reaction Master Mix (on ice):

-

For a 500 µL final reaction volume, combine in order:

-

Buffer (e.g., PBS)

-

Alkyne-dye to a final concentration of 25-50 µM.

-

THPTA to a final concentration of 500 µM.

-

CuSO₄ to a final concentration of 100 µM.

-

-

Mix gently.

-

Just before adding to cells, add freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.[11]

-

-

Labeling Reaction:

-

Add the complete click reaction mix to the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing and Analysis:

-

Pellet the cells by centrifugation.

-

Wash the cells three times with cold PBS + 1% BSA to remove all reaction components.

-

Resuspend the final cell pellet for analysis by flow cytometry or fluorescence microscopy.

-

Conclusion and Future Outlook

The development of THPTA was a landmark achievement in the field of chemical biology. By providing a highly water-soluble, efficient, and biocompatible ligand for CuAAC, it bridged the gap between a powerful chemical reaction and its practical application in complex biological settings.[5] Its ability to accelerate the reaction while simultaneously protecting biological systems from the deleterious effects of copper has made it an indispensable tool for researchers in drug discovery, diagnostics, and fundamental biology.[4][7] As research continues to push the boundaries of in vivo chemistry, the principles established with the design of THPTA will undoubtedly inspire the development of the next generation of catalysts and ligands, further expanding the remarkable utility of click chemistry.

References

- 1. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Click reagents - Synvenio [synvenio.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onesearch.uark.edu [onesearch.uark.edu]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. jenabioscience.com [jenabioscience.com]

- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. confluore.com.cn [confluore.com.cn]

An In-Depth Technical Guide to the Spectroscopic Characterization of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a critical water-soluble ligand in bioorthogonal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the unequivocal identification and purity assessment of THPTA. Each section offers not only procedural details but also the underlying scientific rationale for experimental choices, ensuring a deep and applicable understanding of the characterization process.

Introduction: The Significance of THPTA in Modern Bioconjugation

This compound (THPTA) has emerged as an indispensable tool in the field of bioorthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] Its primary role is to act as a water-soluble ligand that stabilizes the catalytically active Cu(I) oxidation state, thereby accelerating the reaction and enabling its use in aqueous, biological environments.[2][3]

The molecular structure of THPTA, featuring a central tertiary amine and three hydroxypropyl-functionalized triazole arms, is key to its function. The triazole units chelate the copper ion, while the hydroxypropyl groups confer excellent water solubility.[4] This unique architecture not only enhances reaction kinetics but also mitigates the cytotoxicity associated with free copper ions, making it highly suitable for applications involving living cells and other biological systems.[3][5]

Given its pivotal role, rigorous characterization of THPTA is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a detailed exploration of the spectroscopic methods that serve as the gold standard for confirming the identity and purity of THPTA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For a symmetrical molecule like THPTA, NMR provides unambiguous information about its constituent protons and carbons.

Proton (¹H) NMR Spectroscopy